IACS-9571: A Potent and Selective Chemical Probe for the TRIM24 and BRPF1 Bromodomains
IACS-9571: A Potent and Selective Chemical Probe for the TRIM24 and BRPF1 Bromodomains
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
IACS-9571 is a high-affinity, selective dual inhibitor of the bromodomains of Tripartite Motif Containing 24 (TRIM24) and Bromodomain and PHD Finger Containing Protein 1 (BRPF1).[1][2][3][4] This chemical probe demonstrates excellent cellular potency and favorable pharmacokinetic properties, making it a valuable tool for investigating the biological functions of TRIM24 and BRPF1 in vitro and in vivo.[1][2][3][4] This guide provides a comprehensive overview of IACS-9571, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols for its characterization, and a depiction of the key signaling pathways in which its targets are involved.
Introduction
Epigenetic regulation is a critical layer of control for gene expression, and "reader" domains that recognize specific post-translational modifications on histones are key players in this process. Bromodomains are a class of reader domains that specifically bind to acetylated lysine residues. The bromodomain-containing proteins TRIM24 and BRPF1 have emerged as compelling targets in oncology and other therapeutic areas due to their roles in transcriptional regulation and their implications in various cancers.[1][3][4]
IACS-9571 was developed through a structure-guided design approach to create a potent and selective chemical probe to interrogate the function of the TRIM24 and BRPF1 bromodomains.[1][3][4] Its dual inhibitory activity allows for the simultaneous modulation of two key epigenetic regulators.
Mechanism of Action
IACS-9571 functions as a competitive inhibitor of the bromodomains of TRIM24 and BRPF1. By binding to the acetyl-lysine binding pocket of these bromodomains, IACS-9571 prevents their interaction with acetylated histone tails and other acetylated proteins. This disruption of protein-protein interactions alters the recruitment of transcriptional machinery to chromatin, thereby modulating gene expression.
Quantitative Data
The following tables summarize the key quantitative data for IACS-9571, demonstrating its potency, selectivity, and cellular activity.
Table 1: Biochemical Potency and Binding Affinity of IACS-9571
| Target | Assay Type | Metric | Value (nM) | Reference |
| TRIM24 | Isothermal Titration Calorimetry (ITC) | Kd | 31 | [1][2][3] |
| BRPF1 | Isothermal Titration Calorimetry (ITC) | Kd | 14 | [1][2][3] |
| TRIM24 | AlphaScreen | IC50 | 7.6 - 8 | [1][5] |
Table 2: Cellular Activity of IACS-9571
| Cell Line | Assay Type | Metric | Value (nM) | Reference |
| HeLa | AlphaLISA | EC50 | 50 | [1][2][3] |
Table 3: Selectivity Profile of IACS-9571
| Bromodomain | Fold Selectivity vs. TRIM24 | Reference |
| BRPF2 | 9-fold | [5][6] |
| BRPF3 | 21-fold | [5][6] |
| BAZ2B | Weaker affinity (Kd = 400 nM) | [6] |
| TAF1 (BD2) | Weaker affinity (Kd = 1,800 nM) | [6] |
| BRD4 (BD1) | >7,700-fold | [6] |
| BRD4 (BD2) | >7,700-fold | [6] |
Experimental Protocols
Detailed methodologies for the key assays used to characterize IACS-9571 are provided below.
Biochemical AlphaScreen Assay for TRIM24 Inhibition
This assay measures the ability of IACS-9571 to disrupt the interaction between the TRIM24 bromodomain and an acetylated histone H3 peptide.
-
Materials:
-
His-tagged TRIM24 protein (e.g., PHD-bromodomain construct)
-
Biotinylated histone H3 peptide containing an acetylated lysine (e.g., H3K23Ac)
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Nickel chelate Acceptor beads (PerkinElmer)
-
IACS-9571 or other test compounds
-
Assay Buffer: 50 mM Tris (pH 7.4), 150 mM NaCl, 0.05% BSA, 0.02% Tween-20, 1 mM DTT
-
384-well white opaque microplates (e.g., Optiplate-384)
-
-
Protocol:
-
Prepare a solution of His-TRIM24 and biotinylated-H3K23Ac peptide in assay buffer. Optimal concentrations should be determined empirically but a starting point is 5 nM of protein and 15 nM of peptide.
-
Add 5 µL of the protein/peptide mixture to the wells of a 384-well plate.
-
Add test compounds at various concentrations (typically a serial dilution). For IACS-9571, a starting concentration of 10 µM with 3-fold serial dilutions is appropriate.
-
Incubate the plate at room temperature for 1 hour with gentle shaking.
-
Prepare a mixture of Streptavidin-coated Donor beads and Nickel chelate Acceptor beads in assay buffer at a final concentration of 20 µg/mL each. Add 10 µL of this bead suspension to each well under subdued light.
-
Seal the plate and incubate for 1-2.5 hours at room temperature in the dark with gentle shaking.
-
Read the plate on an AlphaScreen-compatible microplate reader (excitation at 680 nm, emission at 520-620 nm).
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
-
Cellular AlphaLISA Assay for TRIM24 Target Engagement
This assay measures the displacement of TRIM24 from endogenous histone H3 in a cellular context.
-
Materials:
-
HeLa cells ectopically expressing FLAG-tagged TRIM24
-
IACS-9571 or other test compounds
-
Histone Extraction Buffer
-
Anti-FLAG Acceptor beads (PerkinElmer)
-
Biotinylated anti-histone H3 antibody
-
Streptavidin-coated Donor beads (PerkinElmer)
-
384-well white opaque microplates
-
-
Protocol:
-
Seed HeLa cells expressing FLAG-TRIM24 in 384-well plates and allow them to adhere overnight.
-
Treat cells with a dose-response of IACS-9571 (e.g., starting from 10 µM) for 2 hours.
-
Lyse the cells and extract histones according to an optimized protocol that preserves the TRIM24-histone interaction.
-
Add a mixture of Anti-FLAG Acceptor beads and biotinylated anti-histone H3 antibody to the cell lysates.
-
Incubate for 1 hour at room temperature.
-
Add Streptavidin-coated Donor beads.
-
Incubate for 30 minutes at room temperature in the dark.
-
Read the plate on an AlphaLISA-compatible microplate reader.
-
Calculate EC50 values by normalizing the data to DMSO-treated controls and fitting to a dose-response curve.
-
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat change upon binding of IACS-9571 to the TRIM24 or BRPF1 bromodomain, allowing for the determination of the dissociation constant (Kd).
-
Materials:
-
Purified TRIM24 or BRPF1 bromodomain protein
-
IACS-9571
-
ITC Buffer: A buffer in which both the protein and compound are stable and soluble (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
-
Isothermal Titration Calorimeter
-
-
Protocol:
-
Thoroughly dialyze the protein against the ITC buffer. Dissolve IACS-9571 in the final dialysis buffer.
-
Degas both the protein and compound solutions immediately before the experiment.
-
Load the protein solution (e.g., 10 µM) into the sample cell of the calorimeter.
-
Load the IACS-9571 solution (e.g., 100-300 µM) into the injection syringe.
-
Set the experimental parameters, including temperature (e.g., 25°C), stirring speed, and injection volume (e.g., an initial small injection followed by multiple larger injections).
-
Perform the titration experiment, injecting the compound into the protein solution.
-
Integrate the heat signals and subtract the heat of dilution (determined from injecting the compound into buffer alone).
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving TRIM24 and BRPF1, as well as a typical experimental workflow for inhibitor characterization.
References
- 1. Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IACS-9571 - Immunomart [immunomart.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
